molecular formula C14H19NO4 B1440886 (R)-2-(Boc-amino)-2-phenylpropanoic acid CAS No. 365442-14-4

(R)-2-(Boc-amino)-2-phenylpropanoic acid

Cat. No. B1440886
M. Wt: 265.3 g/mol
InChI Key: WOGUASPHMADVMU-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-(Boc-amino)-2-phenylpropanoic acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group is stable towards most nucleophiles and bases . This compound is used in coupling reactions and in the preparation of dyes .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of “®-2-(Boc-amino)-2-phenylpropanoic acid” involves the presence of a Boc group, which is a tert-butyl carbamate. This group is used as a protecting group for the amino function in the compound .


Chemical Reactions Analysis

The Boc group in “®-2-(Boc-amino)-2-phenylpropanoic acid” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(Boc-amino)-2-phenylpropanoic acid” are largely influenced by the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions .

Scientific Research Applications

Synthesis of Enantiomerically Pure α-Amino Acids

(R)-2-(Boc-amino)-2-phenylpropanoic acid plays a crucial role in the synthesis of enantiomerically pure α-amino acids. The asymmetric synthesis of various isomers of α-methyl-β-phenylserine, a quaternary α-amino acid, employs (R)- and (S)- N-Boc- N, O-isopropylidene-α-methylserinals, derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid (Avenoza et al., 2000).

Asymmetric Syntheses of β-Hydroxy-α-amino Acids

This compound is also integral in the asymmetric syntheses of β-hydroxy-α-amino acids. One approach involves the conversion of enantiopure α-hydroxy-β-amino esters into N-Boc protected cis- and trans-aziridines, which are derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid (Davies et al., 2013).

Novel Probes for Studying Amino Acyl-Proline Peptide Bond

In research on the cis/trans isomerization of the amino acyl-proline peptide bond, non-protein amino acids (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines, synthesized from (R)-2-(Boc-amino)-2-phenylpropanoic acid, are used as novel probes (Demange et al., 2001).

Building Blocks for Helical β-Peptides

Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a building block for helical β-peptides, can be obtained using (R)-2-(Boc-amino)-2-phenylpropanoic acid. This is achieved through a series of reactions including cyclization, amide formation, and Hofmann-type degradation (Berkessel et al., 2002).

Optical Resolution of Amino Acids

The optical resolution of amino acids such as 2-amino-2-methyl-3-phenylpropanoic acid is facilitated by (R)-2-(Boc-amino)-2-phenylpropanoic acid. This involves processes like preferential crystallization and subsequent reduction steps (Shiraiwa et al., 2002).

Synthesis of Nonproteinogenic Amino Acids

Additionally, (R)-2-(Boc-amino)-2-phenylpropanoic acid is utilized in the synthesis of various nonproteinogenic amino acids, including cyclic amino acids and isotopically labeled amino acids, which are important in medicinal chemistry and biochemical research (Seebach et al., 1989).

Synthesis of (3R, 4R)- and (3R, 4S)-β, γ-Diamino Acids

The synthesis of diastereoselective (3R, 4R)- and (3R, 4S)-β, γ-diamino acids also employs derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid, highlighting its versatility in creating complex amino acid structures (Kano et al., 1988).

Development of Amino Acid Derivatives for NMR Studies

Moreover, derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid are used in the development of amino acids for sensitive applications in NMR studies, enhancing the understanding of peptide structures and interactions (Tressler & Zondlo, 2014).

Safety And Hazards

When handling “®-2-(Boc-amino)-2-phenylpropanoic acid”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future directions for the use of “®-2-(Boc-amino)-2-phenylpropanoic acid” and similar compounds could involve the development of more efficient and sustainable methods for N-Boc deprotection . For example, the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps, has been explored . Another area of interest is the use of water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUASPHMADVMU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Boc-amino)-2-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Boc-amino)-2-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(Boc-amino)-2-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-(Boc-amino)-2-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-(Boc-amino)-2-phenylpropanoic acid
Reactant of Route 5
(R)-2-(Boc-amino)-2-phenylpropanoic acid
Reactant of Route 6
(R)-2-(Boc-amino)-2-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.